molecular formula C22H28O5Si B12657334 Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane CAS No. 83817-75-8

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane

Katalognummer: B12657334
CAS-Nummer: 83817-75-8
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: BLDKJISNKNLTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the methoxy groups can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxymethylbis(phenylmethoxy)silane: Similar in structure but with phenyl groups instead of allyl groups.

    Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: Contains propynyl groups instead of allyl groups.

    Butan-2-one o,o’-(methoxymethylsilanediyl)dioxime: Features dioxime groups instead of methoxy groups.

Uniqueness

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane is unique due to its combination of methoxy and allyl groups attached to a silane core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

83817-75-8

Molekularformel

C22H28O5Si

Molekulargewicht

400.5 g/mol

IUPAC-Name

methoxy-bis(2-methoxy-4-prop-2-enylphenoxy)-methylsilane

InChI

InChI=1S/C22H28O5Si/c1-7-9-17-11-13-19(21(15-17)23-3)26-28(6,25-5)27-20-14-12-18(10-8-2)16-22(20)24-4/h7-8,11-16H,1-2,9-10H2,3-6H3

InChI-Schlüssel

BLDKJISNKNLTRJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC2=C(C=C(C=C2)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.